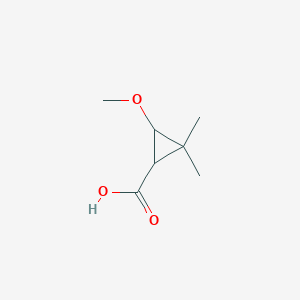

3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-methoxy-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)4(6(8)9)5(7)10-3/h4-5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMCBSPUZOFCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1OC)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of an acid catalyst to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis and Isomerism

The synthesis of 3-methoxy-2,2-dimethylcyclopropane-1-carboxylic acid can produce several isomers, including geometrical (cis/trans) and optical isomers. The (+)-cis isomer has been noted for its superior efficacy in biological applications, particularly in the formulation of insecticides. A method to prepare this isomer involves neutralizing racemic mixtures with optically active amines, leading to the isolation of the desired isomer through fractional crystallization and hydrolysis processes .

Insecticidal Properties

One of the primary applications of this compound is in the synthesis of pyrethroid insecticides. These compounds are derived from the acid and exhibit potent insecticidal activity against a range of pests while maintaining a relatively high safety profile for mammals. The efficacy of these insecticides can be significantly enhanced by utilizing the (+)-cis isomer, which has shown improved performance in various agricultural settings .

Metabolism and Biodegradation

Studies have demonstrated that compounds related to this compound undergo biodegradation in soil environments. For instance, research on the biodegradation of α-cypermethrin has identified metabolites that include derivatives of this cyclopropane carboxylic acid. Understanding these metabolic pathways is crucial for assessing environmental impact and developing sustainable agricultural practices .

Pharmaceutical Applications

The compound also serves as a chiral synthon in organic synthesis. Its structural properties allow it to be utilized in the synthesis of various pharmaceutical intermediates. For example, it can be used to create ingenol esters, which are important for developing treatments for skin conditions such as actinic keratosis. The ability to manipulate its stereochemistry enhances its utility in creating biologically active molecules .

Case Study 1: Insecticide Development

A notable study focused on the synthesis of esters derived from this compound demonstrated their effectiveness as insecticides. The research highlighted how variations in the substituents on the cyclopropane ring could influence biological activity and toxicity profiles. The findings suggested that specific structural modifications could lead to more effective pest control agents with reduced environmental impact .

Case Study 2: Environmental Impact Assessment

Another significant area of research has involved assessing the environmental degradation pathways of compounds related to this compound. Studies have shown that these compounds can break down into less harmful metabolites under natural conditions, indicating a potential for safer use in agricultural applications .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-methoxy-2,2-dimethylcyclopropane-1-carboxylic acid with similar compounds:

Key Observations:

Metabolic and Toxicokinetic Profiles

Pyrethroid metabolites like DCCA and DBCA are widely used as biomarkers in human biomonitoring studies. For example:

- DCCA : Detected in urine after exposure to permethrin, cypermethrin, or cyfluthrin. Its cis/trans isomerism is critical for tracing exposure sources .

- DBCA : Specific to deltamethrin exposure, with urinary concentrations correlating with occupational exposure levels .

Its metabolic fate remains unstudied, though the methoxy group may undergo demethylation or conjugation in biological systems, similar to other methoxy-aromatic compounds .

Analytical Detection Methods

- Halogenated Analogs (DCCA/DBCA) :

- This compound: Likely analyzed via LC-MS/MS due to polar carboxylic acid and methoxy groups. No specific methods are reported in the literature.

Environmental and Health Implications

- DCCA/DBCA : Associated with neurotoxic effects in humans at high exposure levels. Urinary concentrations are used to assess compliance with safety thresholds (e.g., U.S. EPA reference doses) .

- This compound: Limited toxicity data exist. The absence of halogens suggests lower environmental persistence compared to DCCA/DBCA, but this requires validation .

Actividad Biológica

3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid (MDMCA) is a cyclopropane derivative with significant potential in various biological applications. Its unique structure, characterized by a methoxy group and two methyl groups on the cyclopropane ring, contributes to its distinct chemical properties and biological activities.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- CAS Number : 76695-07-3

MDMCA's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of MDMCA is primarily attributed to its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxy group facilitates hydrophobic interactions. These interactions are crucial for the compound's reactivity with biological targets, such as enzymes and receptors.

Insecticidal Properties

MDMCA has been investigated for its insecticidal properties. Related compounds have demonstrated effectiveness against pests with low toxicity to mammals. For example, derivatives of cyclopropane carboxylic acids have been noted for their insecticidal and acaricidal activities .

Other Biological Activities

MDMCA is also being explored for its potential use in drug design. It can enhance the activity of other compounds by improving pharmacokinetics (PK) and solubility . The compound serves as a building block in synthetic chemistry, allowing for the development of more complex molecules with desired biological activities.

Case Studies

- Insecticidal Efficacy : A study evaluated the insecticidal effects of various cyclopropane derivatives, including those structurally similar to MDMCA. Results indicated that certain derivatives exhibited strong insecticidal activity with minimal mammalian toxicity, suggesting that MDMCA could be effective in pest control applications .

- Anticancer Research : While direct studies on MDMCA are scarce, structural analogs have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in targeted cells, which is a critical pathway in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid, and how do they influence its reactivity?

- The compound contains a strained cyclopropane ring substituted with two methyl groups, a methoxy group, and a carboxylic acid. The cyclopropane ring introduces angle strain, enhancing reactivity toward ring-opening reactions, while the electron-withdrawing carboxylic acid and electron-donating methoxy group create polarizable sites for nucleophilic or electrophilic attacks .

- Methodological Insight : X-ray crystallography or NMR (e.g., , ) can confirm stereochemistry and substituent orientation. Computational methods (DFT) may predict regioselectivity in reactions .

Q. What synthetic routes are available for preparing this compound?

- While direct synthesis is not explicitly documented, analogous cyclopropane carboxylic acids (e.g., brominated or chlorinated derivatives) are synthesized via cyclopropanation of alkenes using dihalocarbenes or via ring-strain-driven functionalization .

- Methodological Insight : Optimize yields by controlling reaction temperature (−78°C to 25°C) and using catalysts like phase-transfer agents. Continuous flow reactors improve consistency in scale-up .

Q. How can the purity and stability of this compound be assessed in laboratory settings?

- Purity is typically verified via HPLC or GC with UV/ECD detection. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated degradation at 40°C/75% RH) identify decomposition pathways. Mass spectrometry (LC-MS) detects degradation products .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how are they resolved?

- Challenge : Low concentrations in urine/serum require high sensitivity. Matrix effects (e.g., ion suppression in LC-MS) complicate detection.

- Solution : Use isotope-labeled internal standards (e.g., -analogs) for calibration. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) pre-concentrates samples. Derivatization (e.g., pentafluorobenzyl esters) enhances GC-ECD sensitivity .

Q. How does the stereochemistry of the cyclopropane ring influence its metabolic fate in vivo?

- Cis/trans isomerism (e.g., in DCCA/DBCA metabolites of pyrethroids) affects enzymatic hydrolysis rates. The methoxy group may alter cytochrome P450 binding affinity, impacting oxidation pathways.

- Methodological Insight : Use chiral chromatography (e.g., Chiralpak columns) to separate enantiomers. Comparative studies in hepatocyte models or CYP450 isoform assays clarify stereospecific metabolism .

Q. What computational tools predict the environmental persistence or toxicity of this compound?

- Persistence : EPI Suite estimates biodegradability (e.g., BIOWIN models) based on functional groups. The methoxy group may reduce hydrolysis rates compared to halogenated analogs.

- Toxicity : QSAR models (e.g., ECOSAR) predict ecotoxicity. Molecular docking simulations assess binding to neurological targets (e.g., sodium channels) .

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect its participation in Suzuki-Miyaura couplings or other cross-coupling reactions?

- Polar aprotic solvents (DMF, THF) stabilize intermediates. Elevated temperatures (60–80°C) accelerate transmetalation but may degrade the cyclopropane ring.

- Methodological Insight : Monitor reaction progress via NMR if fluorinated partners are used. Optimize ligand selection (e.g., Pd(PPh)) to balance reactivity and stability .

Key Research Gaps and Future Directions

- Synthetic Chemistry : Develop enantioselective routes using asymmetric catalysis.

- Toxicokinetics : Investigate placental transfer using ex vivo perfusion models.

- Environmental Impact : Study photodegradation pathways under UV/visible light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.